Euphorbia Factor L2
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Overview
Description
Euphorbia Factor L2 is a diterpenoid compound derived from the seeds of the Euphorbia lathyris plant. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Euphorbia Factor L2 is typically isolated from the seeds of Euphorbia lathyris through a series of extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Euphorbia lathyris seeds. The process includes solvent extraction, concentration, and purification steps similar to those used in laboratory settings. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Euphorbia Factor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Euphorbia Factor L2 has a wide range of scientific research applications:
Mechanism of Action
Euphorbia Factor L2 exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
These compounds share similar structures but differ in their specific functional groups and biological activities .
Similar Compounds
Euphorbia Factor L1: Known for its anti-cancer properties.
Euphorbia Factor L3: Exhibits anti-inflammatory effects.
Euphorbia Factor L8: Studied for its potential in treating autoimmune diseases.
Euphorbia Factor L2 stands out due to its dual anti-inflammatory and anti-cancer effects, making it a unique and valuable compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C38H42O9 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |
InChI |
InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33-,38+/m0/s1 |
InChI Key |
AFRGWGGHJYMSDU-LVFBPYTJSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
Synonyms |
((1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo(10.3.0.05,7)pentadec-3-enyl) benzoate euphorbia factor L2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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